7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the pyrido[3,2-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives. The reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidine derivatives such as:
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine .
Uniqueness
What sets 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one apart is the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique properties that are not observed in other similar compounds.
Properties
IUPAC Name |
7-bromo-6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O/c8-3-1-4-5(12-6(3)9)7(13)11-2-10-4/h1-2H,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENCQWFNVRLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Br)F)C(=O)NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442150 | |
Record name | 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267243-49-2 | |
Record name | 7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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